molecular formula C22H19F4N3OS B2599050 Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate CAS No. 1116082-25-7

Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate

Cat. No.: B2599050
CAS No.: 1116082-25-7
M. Wt: 449.47
InChI Key: RFRBMRNGEOQTEJ-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a methoxy group, and a fluorophenylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy group and the fluorophenylamino substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds.

Scientific Research Applications

Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like 2-chloro-6-methylquinoline and 4-methoxyquinoline share structural similarities.

    Fluorophenylamino compounds: Compounds such as 4-fluoroaniline and its derivatives.

Uniqueness

Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F4N3OS/c23-17-6-4-14(5-7-17)11-29-9-8-19-18(12-29)20(30)28-21(27-19)31-13-15-2-1-3-16(10-15)22(24,25)26/h1-7,10H,8-9,11-13H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRBMRNGEOQTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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